Linoleamide

Beschreibung

This compound has been reported in Averrhoa bilimbi and Euglena gracilis with data available.

C18-H33-N-O

Structure

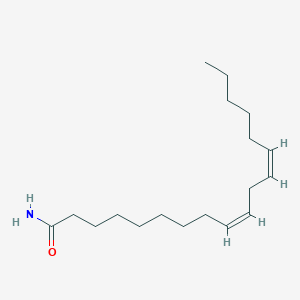

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(9Z,12Z)-octadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIHQZFZMWZOJV-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042098 | |

| Record name | Linoleamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3999-01-7, 3072-13-7 | |

| Record name | Linoleamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3999-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linoleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003999017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12-Octadecadienamide, (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9Z,12Z)-octadeca-9,12-dien-1-amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLEAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5340S2UXSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Linoleamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Linoleamide: An Endogenous Sleep-Inducing Lipid - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleamide, an endogenous fatty acid amide, has emerged as a significant signaling molecule with potent sleep-inducing properties. Structurally similar to the well-characterized endocannabinoid anandamide, this compound's mechanism of action involves the modulation of intracellular calcium levels and potential interactions with the endocannabinoid system. This technical guide provides a comprehensive overview of the current understanding of this compound as a somnogenic lipid, with a focus on its biochemical mechanisms, quantitative effects on sleep architecture, and the experimental methodologies used to elucidate its function. This document is intended to serve as a resource for researchers and professionals in the fields of sleep science, neuropharmacology, and drug development.

Introduction

The discovery of endogenous sleep-inducing lipids has opened new avenues for understanding the complex regulation of sleep-wake cycles. This compound (cis-9,12-octadecadienamide), a primary fatty acid amide derived from linoleic acid, has been identified as one such molecule. It has been shown to induce sleep in various animal models, including cats and rats.[1][2] Its structural and functional similarities to oleamide, another well-studied sleep-inducing lipid, suggest a shared or overlapping mechanism of action. This guide will delve into the technical details of this compound's function, providing a foundation for further research and therapeutic development.

Mechanism of Action

This compound's primary mechanism of action appears to be centered on the modulation of intracellular calcium (Ca2+) signaling pathways. Additionally, its metabolism and potential receptor interactions link it to the broader endocannabinoid system.

Calcium Signaling Pathway

Studies have demonstrated that this compound induces a significant increase in intracellular Ca2+ concentrations.[1][2] This effect is achieved through a dual mechanism:

-

Internal Ca2+ Release: this compound triggers the release of Ca2+ from the endoplasmic reticulum (ER) stores.[1][2] This process appears to be independent of the inositol 1,4,5-trisphosphate (IP3) pathway, a common route for Ca2+ mobilization.[1][2]

-

Capacitative Ca2+ Entry: The depletion of ER Ca2+ stores by this compound subsequently activates store-operated calcium channels (SOCCs) on the plasma membrane, leading to an influx of extracellular Ca2+.[1]

The elevation of intracellular Ca2+ is a critical event in many neuronal processes, and in the context of sleep, it is hypothesized to modulate neuronal excitability and promote a state conducive to sleep.

This compound-induced calcium signaling pathway.

Interaction with the Endocannabinoid System

This compound's structural similarity to anandamide suggests a potential interaction with the endocannabinoid system. The primary enzyme responsible for the degradation of fatty acid amides, including anandamide and oleamide, is Fatty Acid Amide Hydrolase (FAAH). While direct inhibition of FAAH by this compound is not as potent as with other amides, the overall regulation of fatty acid amide levels by FAAH is critical to their signaling.

Inhibition of FAAH leads to an accumulation of endogenous sleep-inducing lipids, which can enhance their effects. This interplay suggests that targeting FAAH could be a viable strategy for modulating the effects of this compound and other related compounds.

Interaction of this compound with the endocannabinoid system.

Quantitative Data on Sleep Effects

While this compound is recognized for its sleep-inducing properties, detailed quantitative data on its effects on sleep architecture are less abundant compared to its structural analog, oleamide. The available data for oleamide can serve as a valuable reference point, given their similar biological activities.

Table 1: Effects of Oleamide on Sleep Architecture in Rats

| Parameter | Vehicle Control | Oleamide (10 mg/kg, i.p.) | Oleamide (20 mg/kg, i.p.) | Reference |

| Sleep Latency (min) | ~15-20 | Decreased | Significantly Decreased | [3] |

| Total Sleep Time (min) | Baseline | Increased | Significantly Increased | [3] |

| Wakefulness (%) | Baseline | Decreased | Significantly Decreased | [4] |

| NREM Sleep (%) | Baseline | Increased | Significantly Increased | [4] |

| REM Sleep (%) | Baseline | Increased | Increased | [5] |

Note: The values presented are qualitative summaries of findings from multiple studies. Specific quantitative changes can vary based on the experimental model and protocol.

Table 2: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Reference |

| EC50 for [Ca2+]i Increase | 20 µM | MDCK cells | [1][2] |

Experimental Protocols

The following sections detail standardized protocols for investigating the sleep-inducing effects of lipids like this compound.

Animal Model and Surgical Implantation for EEG/EMG Recording

-

Animals: Adult male Sprague-Dawley or Wistar rats (250-350g) are commonly used. Animals are housed individually in a temperature- and humidity-controlled environment with a 12:12 hour light-dark cycle. Food and water are provided ad libitum.

-

Surgical Procedure:

-

Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

-

Place the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill small burr holes through the skull for the placement of EEG electrodes (stainless steel screws). Typical coordinates relative to bregma are:

-

Anterior: +2.0 mm, Lateral: ±1.5 mm

-

Posterior: -3.0 mm, Lateral: ±2.0 mm

-

-

Implant EMG electrodes (multi-stranded stainless steel wires) into the nuchal muscles to record muscle tone.

-

Secure the electrode assembly to the skull with dental acrylic.

-

Allow a post-operative recovery period of at least 7 days before starting the experiments.

-

Workflow for EEG/EMG electrode implantation in rats.

Sleep Recording and Data Analysis

-

Habituation: Acclimate the animals to the recording chamber and tether for at least 2-3 days before the baseline recording.

-

Baseline Recording: Record EEG and EMG signals for 24 hours to establish baseline sleep-wake patterns.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage, or intracerebroventricular infusion). The timing of administration is typically at the beginning of the light (inactive) phase.

-

Post-dosing Recording: Record EEG and EMG for at least 6-8 hours following administration.

-

Data Analysis:

-

Score the recordings in 30-second epochs into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on EEG and EMG characteristics.

-

Quantify the following parameters:

-

Sleep latency (time to the first consolidated episode of NREM sleep).

-

Total time spent in wakefulness, NREM sleep, and REM sleep.

-

Number and duration of sleep/wake bouts.

-

EEG power spectral analysis for different frequency bands (delta, theta, alpha, beta).

-

-

Intracellular Calcium Measurement

-

Cell Culture: Use a suitable cell line, such as Madin-Darby Canine Kidney (MDCK) cells, which have been shown to respond to this compound.[1][2]

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

-

Fluorometry: Use a fluorometer or a fluorescence microscope to measure the changes in fluorescence intensity upon stimulation with this compound. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

-

Experimental Conditions:

-

Perform experiments in both calcium-containing and calcium-free buffers to distinguish between intracellular release and extracellular influx.

-

Use pharmacological inhibitors (e.g., thapsigargin to deplete ER stores, U73122 to inhibit phospholipase C) to probe the specific signaling pathways involved.

-

Conclusion and Future Directions

This compound is a promising endogenous sleep-inducing lipid with a distinct mechanism of action involving the modulation of intracellular calcium. Its relationship with the endocannabinoid system further highlights the complexity of sleep regulation. While its somnogenic effects are well-documented qualitatively, further research is needed to establish a detailed quantitative profile of its effects on sleep architecture and to fully elucidate its receptor targets. The development of selective agonists and antagonists for the putative receptors of this compound will be crucial for advancing our understanding of its physiological role and for exploring its therapeutic potential in the treatment of sleep disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this fascinating class of signaling lipids.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a brain lipid that induces sleep, increases cytosolic Ca2+ levels in MDCK renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oleamide restores sleep in adult rats that were subjected to maternal separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute and subchronic administration of anandamide or oleamide increases REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Functions of Linoleamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleamide, the amide of the essential fatty acid linoleic acid, is an endogenous lipid mediator implicated in a diverse array of physiological processes. This technical guide provides a comprehensive overview of the current understanding of this compound's functions, with a focus on its mechanisms of action, involvement in key signaling pathways, and its effects on various biological systems. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of relevant pathways to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

This compound (9Z,12Z-octadecadienamide) is a primary fatty acid amide that has garnered significant interest due to its diverse biological activities. Structurally similar to the endocannabinoid anandamide, this compound is considered part of the expanded endocannabinoid system, or "endocannabinoidome." Its physiological roles are multifaceted, ranging from the regulation of sleep to the modulation of intracellular calcium levels and potential involvement in inflammatory and neoplastic processes. This guide aims to consolidate the existing knowledge on this compound, providing a detailed technical resource for the scientific community.

Core Physiological Functions and Mechanisms

This compound exerts its effects through various mechanisms, primarily by interacting with components of the endocannabinoid and calcium signaling pathways.

Sleep Induction

One of the earliest and most well-documented functions of this compound is its ability to induce sleep. Studies in animal models, including cats and rats, have demonstrated that administration of this compound can promote sleep. While the precise mechanisms are still under investigation, it is thought to involve the modulation of neurotransmitter systems and signaling pathways that regulate the sleep-wake cycle.

Modulation of Intracellular Calcium

This compound has been shown to induce a concentration-dependent increase in cytosolic free calcium ([Ca²⁺]i) in various cell types, including Madin-Darby canine kidney (MDCK) tubular cells[1][2]. This effect is a key aspect of its signaling function and is believed to be mediated by the release of calcium from intracellular stores, such as the endoplasmic reticulum, followed by capacitative calcium entry from the extracellular space[1][2].

Interaction with the Endocannabinoid System

As a fatty acid amide, this compound is structurally related to endocannabinoids and is a substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of anandamide[3][4]. By competing for FAAH, this compound can indirectly modulate the levels of other endocannabinoids, thereby influencing cannabinoid receptor signaling. However, its direct interaction with cannabinoid receptors (CB1 and CB2) is still an area of active research.

Anti-inflammatory and Anti-cancer Potential

Emerging evidence suggests that this compound may possess anti-inflammatory and anti-cancer properties. Its role in the endocannabinoid system, which is known to regulate inflammation, supports its potential as an anti-inflammatory agent. Furthermore, studies on related fatty acid amides have shown effects on cancer cell migration and viability, suggesting a possible role for this compound in oncology research[5][6][7].

Quantitative Data Summary

The following tables summarize the available quantitative data on the physiological effects of this compound.

Table 1: Receptor and Enzyme Interactions of this compound

| Target | Parameter | Value | Cell/System | Reference |

| Intracellular Calcium | EC₅₀ | 20 µM | MDCK cells | [1][2] |

Note: Data on direct binding affinities to CB1, CB2, TRPV1, and specific IC₅₀/Kᵢ values for FAAH inhibition by this compound are currently limited in the scientific literature.

Signaling Pathways

This compound's physiological effects are mediated through its influence on key intracellular signaling cascades.

Calcium Signaling Pathway

This compound triggers a biphasic increase in intracellular calcium. The initial phase involves the release of Ca²⁺ from the endoplasmic reticulum, followed by a sustained phase of capacitative calcium entry through store-operated calcium channels in the plasma membrane. This elevation in cytosolic Ca²⁺ can then activate a variety of downstream effectors, including protein kinases and transcription factors, leading to changes in cellular function.

Endocannabinoid Signaling Pathway

This compound intersects with the endocannabinoid system primarily through its metabolism by FAAH. By acting as a competitive substrate for FAAH, this compound can increase the synaptic lifespan of other endocannabinoids like anandamide, leading to enhanced activation of cannabinoid receptors and their downstream signaling cascades.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's physiological functions.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol is adapted from studies measuring this compound-induced calcium mobilization[1][2].

Objective: To measure changes in intracellular free calcium concentration ([Ca²⁺]i) in response to this compound treatment using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum

-

Fura-2 acetoxymethyl ester (Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound stock solution (in DMSO)

-

Ionomycin

-

EGTA

-

Fluorescence spectrophotometer or microscope with dual-wavelength excitation capabilities (340 nm and 380 nm) and emission detection at 510 nm.

Procedure:

-

Cell Culture: Culture MDCK cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂. Seed cells onto glass coverslips 24-48 hours before the experiment to achieve 70-80% confluency.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in DMSO to a stock concentration of 1 mM.

-

Dilute the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye dispersion.

-

Wash the cells on coverslips once with HBSS.

-

Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

-

Washing: After loading, wash the cells three times with HBSS to remove extracellular Fura-2 AM. Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

-

Calcium Measurement:

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence imaging system.

-

Continuously perfuse the cells with HBSS.

-

Alternately excite the cells at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380).

-

Apply this compound at various concentrations by adding it to the perfusion solution.

-

Record the change in the F340/F380 ratio over time.

-

-

Calibration:

-

At the end of each experiment, determine the maximum fluorescence ratio (Rₘₐₓ) by adding a calcium ionophore like ionomycin (5-10 µM) in the presence of high extracellular calcium.

-

Determine the minimum fluorescence ratio (Rₘᵢₙ) by subsequently adding a calcium chelator like EGTA (10-20 mM) to the solution.

-

Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (F³⁸⁰ₘᵢₙ / F³⁸⁰ₘₐₓ), where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).

-

Workflow Diagram:

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This protocol is a generalized method for assessing the inhibitory potential of compounds like this compound on FAAH activity.

Objective: To determine the in vitro inhibitory effect of this compound on the enzymatic activity of FAAH.

Materials:

-

Rat liver microsomes or recombinant human FAAH

-

[³H]-Anandamide or other suitable radiolabeled FAAH substrate

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)

-

Scintillation cocktail

-

Scintillation counter

-

Activated charcoal slurry

Procedure:

-

Enzyme Preparation: Prepare a suspension of rat liver microsomes or a solution of recombinant FAAH in the assay buffer. The protein concentration should be optimized to ensure a linear reaction rate over the incubation period.

-

Inhibitor and Substrate Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a working solution of [³H]-Anandamide in the assay buffer.

-

-

Inhibition Assay:

-

In a microcentrifuge tube, pre-incubate the enzyme preparation with either vehicle (DMSO) or varying concentrations of this compound for a specified period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the [³H]-Anandamide substrate. The final substrate concentration should be near its Km value for FAAH.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes) during which the reaction is linear.

-

-

Reaction Termination and Product Separation:

-

Stop the reaction by adding an equal volume of ice-cold activated charcoal slurry (e.g., 10% w/v in 0.5 M HCl). The charcoal will bind the unreacted lipophilic substrate ([³H]-Anandamide).

-

Vortex the tubes and then centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the charcoal.

-

-

Quantification:

-

Carefully collect an aliquot of the supernatant, which contains the radiolabeled hydrophilic product ([³H]-ethanolamine).

-

Add the supernatant to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of FAAH inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Workflow Diagram:

Conclusion and Future Directions

This compound is an endogenous lipid with a growing portfolio of physiological functions. Its roles in sleep regulation and calcium signaling are the most characterized, while its interactions with the endocannabinoid system and its potential therapeutic applications in inflammation and cancer are promising areas for future research. This technical guide provides a foundational resource for scientists and researchers, summarizing the current knowledge and providing detailed methodologies to facilitate further investigation into the multifaceted biology of this compound. Future studies should focus on elucidating the specific molecular targets of this compound, characterizing its pharmacokinetic and pharmacodynamic properties, and exploring its therapeutic potential in preclinical and clinical settings. The development of more specific pharmacological tools will be crucial in dissecting the precise contributions of this compound to health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a brain lipid that induces sleep, increases cytosolic Ca2+ levels in MDCK renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brain permeant and impermeant inhibitors of fatty-acid amide hydrolase suppress the development and maintenance of paclitaxel-induced neuropathic pain without producing tolerance or physical dependence in vivo and synergize with paclitaxel to reduce tumor cell line viability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Linoleamide Using LC-MS/MS: An Application Note and Protocol

Introduction

Linoleamide is a primary fatty acid amide that has garnered significant interest in the scientific community due to its diverse physiological roles, including its involvement in sleep regulation and its potential as a biomarker for certain pathological states. Accurate and sensitive quantification of this compound in biological matrices is crucial for advancing our understanding of its function and for potential clinical applications. This document provides a detailed protocol for the quantitative analysis of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1] The method described herein is intended for researchers, scientists, and drug development professionals.

Principle of the Method

This method utilizes a stable isotope-labeled internal standard (SIL-IS) for accurate quantification, which is introduced to the plasma sample prior to protein precipitation.[1] The sample is then subjected to liquid chromatography to separate this compound from other endogenous components. The analyte and internal standard are subsequently detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of this compound to its corresponding SIL-IS against a calibration curve prepared in a surrogate matrix.

Materials and Reagents

-

Analytes and Standards:

-

This compound (analytical standard)

-

This compound-d4 (or other suitable deuterated this compound as internal standard)

-

-

Solvents and Chemicals:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

-

Consumables:

-

Microcentrifuge tubes (1.5 mL)

-

Pipette tips

-

HPLC vials with inserts

-

Syringe filters (0.22 µm)

-

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution in methanol:water (1:1, v/v) to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 primary stock solution in methanol.

Sample Preparation

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.

-

Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound-d4 internal standard working solution to each tube.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial.

-

Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | See Table 1 |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 50 |

| 1.0 | 95 |

| 2.5 | 95 |

| 2.6 | 50 |

| 4.0 | 50 |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for this compound and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 282.3 | 72.1 | 100 | 25 |

| 282.3 | 55.1 | 100 | 30 | |

| This compound-d4 | 286.3 | 72.1 | 100 | 25 |

Data Presentation and Quantitative Analysis

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used. The concentration of this compound in unknown samples is determined from this calibration curve.

Table 3: Representative Quantitative Data for this compound Analysis

| Parameter | Result |

| Calibration Curve Range | 0.5 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Limit of Detection (LOD) | 0.15 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of the nominal value |

| Recovery | > 85% |

Note: The data presented in Table 3 are representative and may vary depending on the specific instrumentation and laboratory conditions.

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Key aspects of the LC-MS/MS method.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and accurate means for the quantitative analysis of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures high precision and accuracy, making this protocol suitable for a variety of research and clinical applications. Proper method validation should be performed in accordance with regulatory guidelines to ensure the reliability of the results.

References

Application Notes & Protocols: Extraction and Analysis of Linoleamide from Brain Tissue

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linoleamide (LSA) is an endogenous fatty acid amide belonging to the class of N-acylethanolamines (NAEs). These lipid signaling molecules are involved in various physiological processes within the central nervous system (CNS). This document provides a detailed protocol for the extraction of this compound from brain tissue, methods for its quantification, and an overview of its potential signaling pathways. The methodologies described are based on established protocols for the analysis of NAEs and related lipid mediators in neural tissues.

Quantitative Data Summary

Direct quantitative data for this compound in specific brain regions is not extensively documented in publicly available literature. However, the following table provides representative concentrations of other closely related N-acylethanolamines (NAEs) found in rodent brain tissue, which can serve as a reference for expected concentration ranges. These values are typically in the picomole per gram (pmol/g) to low nanomole per gram (nmol/g) range. Quantification is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1][2]

| N-Acylethanolamine (NAE) | Brain Region | Concentration (pmol/g wet weight) | Species | Reference |

| Anandamide (AEA) | Whole Brain | ~1080 | Mouse | [2] |

| Palmitoylethanolamide (PEA) | Prefrontal Cortex | ~150-250 | Rat | [3] |

| Oleoylethanolamide (OEA) | Prefrontal Cortex | ~50-100 | Rat | [3] |

| 2-Arachidonoylglycerol (2-AG) | Striatum | ~5000-15000 | Rat | [4] |

| 2-Linoleoylglycerol (2-LG) | Jejunum Mucosa* | ~194,080 | Mouse | [5] |

*Note: Data for 2-Linoleoylglycerol (2-LG) is from jejunum mucosa, not brain tissue, and is provided as a reference for a linoleic acid-derived endocannabinoid-like molecule.

Experimental Protocols

Protocol 1: this compound Extraction from Brain Tissue

This protocol is based on the widely used Folch method for lipid extraction, followed by a solid-phase extraction (SPE) cleanup step for the enrichment of NAEs.[4]

Materials:

-

Brain tissue (fresh or frozen)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standards (e.g., d4-linoleamide)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Hexane

-

Ethyl acetate

-

Acetonitrile

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Glass test tubes

Procedure:

-

Homogenization:

-

Weigh the frozen brain tissue (~50-100 mg).

-

Add the tissue to a glass tube with a 2:1 (v/v) mixture of chloroform:methanol (20 volumes of the tissue weight, e.g., 2 mL for 100 mg of tissue).

-

Add an appropriate amount of internal standard.

-

Homogenize the tissue thoroughly using a mechanical homogenizer.

-

-

Liquid-Liquid Extraction:

-

Vortex the homogenate for 10 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of solvent).

-

Vortex for another 5 minutes.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

-

-

Drying:

-

Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

-

Reconstitute the dried lipid extract in 1 mL of 50% methanol.

-

Load the reconstituted sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Wash the cartridge with 5 mL of 40% methanol to remove moderately polar impurities.

-

Elute the this compound and other NAEs with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under nitrogen.

-

-

Sample Reconstitution:

-

Reconstitute the final dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

-

Protocol 2: Quantification by LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.

-

This compound (C18H35NO): The exact m/z transitions should be optimized based on the instrument, but a likely transition would be based on the protonated molecule [M+H]+.

-

-

Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and quantification of this compound from brain tissue.

Potential Signaling Pathway of this compound

While the specific signaling pathway of this compound is not fully elucidated, as a member of the N-acylethanolamine family, it is hypothesized to interact with components of the endocannabinoid system and other related signaling pathways.

Caption: Hypothesized signaling pathways of this compound.

Discussion of Signaling Pathways

This compound is a member of the N-acylethanolamine (NAE) family of lipids, which includes the well-characterized endocannabinoid anandamide (AEA).[6] While the specific signaling mechanisms of this compound are still under investigation, it is likely to share some targets with other NAEs.

-

Endocannabinoid System: A related compound, 2-linoleoylglycerol (2-LG), has been shown to act as a partial agonist at the cannabinoid type 1 (CB1) receptor.[7][8] It is plausible that this compound may also interact with cannabinoid receptors, although its affinity and efficacy are yet to be determined. NAEs can also indirectly modulate endocannabinoid signaling by competing for the same metabolic enzymes, an effect known as the "entourage effect".[6]

-

TRPV1 Channels: Some NAEs, including anandamide, are known to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and temperature sensation.[9][10] Given its structural similarity, this compound may also interact with and modulate TRPV1 activity.

-

Metabolism by FAAH: The primary enzyme responsible for the degradation of anandamide and other NAEs is Fatty Acid Amide Hydrolase (FAAH).[3] this compound is also likely a substrate for FAAH, and its hydrolysis would terminate its signaling activity.

-

Modulation of Neurotransmitter Systems: The endocannabinoid system is a key modulator of synaptic transmission. By acting on presynaptic CB1 receptors, endocannabinoids can inhibit the release of both excitatory (e.g., glutamate) and inhibitory (e.g., GABA) neurotransmitters. Therefore, if this compound interacts with the endocannabinoid system, it could indirectly influence GABAergic and serotonergic signaling.[11][12]

Further research is necessary to fully elucidate the specific molecular targets and downstream signaling cascades of this compound in the brain. The protocols and information provided here offer a framework for researchers to investigate the neurobiological roles of this and other related lipid signaling molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. An optimized GC-MS method detects nanomole amounts of anandamide in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brain Region-Specific Changes in N-Acylethanolamine Contents with Time of Day - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative profiling of endocannabinoids and related compounds in rat brain using liquid chromatography-tandem electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]

- 6. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Linoleoylglycerol Is a Partial Agonist of the Human Cannabinoid Type 1 Receptor that Can Suppress 2-Arachidonolyglycerol and Anandamide Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Linoleoylglycerol Is a Partial Agonist of the Human Cannabinoid Type 1 Receptor that Can Suppress 2-Arachidonolyglycerol and Anandamide Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. GABAA receptor signalling mechanisms revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Using Linoleamide to modulate calcium signaling in vitro

An error occurred while trying to search with Google. Please try again later.## Application Notes and Protocols for Using Linoleamide to Modulate Calcium Signaling In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an endogenous fatty acid amide, has emerged as a significant modulator of intracellular calcium ([Ca2+]) signaling. Its ability to influence Ca2+ levels in various cell types makes it a valuable tool for in vitro research, particularly in studies related to signal transduction, neurobiology, and pharmacology. These application notes provide a comprehensive overview of the mechanisms, protocols, and data related to the use of this compound in modulating calcium signaling in vitro.

Mechanism of Action

This compound primarily modulates intracellular Ca2+ concentrations through two main pathways:

-

Release from Intracellular Stores: this compound induces the release of Ca2+ from the endoplasmic reticulum (ER), a major intracellular calcium reservoir.[1] This process is independent of the inositol-1,4,5-trisphosphate (IP3) pathway, a common mechanism for Ca2+ release.[1] The depletion of ER Ca2+ stores by this compound can subsequently trigger capacitative Ca2+ entry, also known as store-operated calcium entry (SOCE), where Ca2+ channels in the plasma membrane open to allow an influx of extracellular Ca2+.[1][2]

-

Modulation of Ion Channels: While direct activation is still under investigation, this compound is structurally related to endocannabinoids like anandamide, which are known to modulate Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[3][4][5] TRPV1 is a non-selective cation channel that, when activated, allows the influx of Ca2+.[3] Further research is needed to fully elucidate the direct effects of this compound on TRPV1 and other ion channels.

Another potential, though less directly established, pathway for this compound's action on calcium signaling could be through its interaction with G-protein coupled receptors (GPCRs). For instance, related lipid molecules are known to activate GPR119, a Gαs-coupled receptor that leads to an increase in intracellular cyclic AMP (cAMP).[6][7] While cAMP primarily modulates protein kinase A (PKA), crosstalk between cAMP and calcium signaling pathways is well-documented, suggesting an indirect route by which this compound could influence intracellular Ca2+ levels.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the effect of this compound on intracellular calcium signaling.

| Parameter | Cell Type | Value | Reference |

| EC50 for [Ca2+]i increase | Madin Darby canine kidney (MDCK) tubular cells | 20 µM | [1] |

| Effective Concentration Range for [Ca2+]i increase | Madin Darby canine kidney (MDCK) tubular cells | 10-500 µM | [1] |

| Concentration for inducing internal Ca2+ release | Madin Darby canine kidney (MDCK) tubular cells | 100 µM | [1] |

Signaling Pathway Diagram

References

- 1. This compound, a brain lipid that induces sleep, increases cytosolic Ca2+ levels in MDCK renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. A Closer Look at Anandamide Interaction With TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Rodent Studies of Linoleamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleamide (N-linoleoylethanolamine or LEA) is an endogenous fatty acid amide belonging to the class of N-acylethanolamines (NAEs). These bioactive lipids are involved in various physiological processes, including the regulation of energy balance, inflammation, and cellular signaling. Emerging research suggests that this compound may play a significant role in metabolic health, with studies indicating its potential to influence weight gain, lipid metabolism, and inflammatory responses. This document provides a comprehensive protocol for the in vivo administration of this compound in rodent models, based on available scientific literature.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo administration of this compound and the closely related compound, oleoylethanolamide (OEA), which is often used as a reference due to its similar structure and mechanism of action.

Table 1: this compound Administration Parameters

| Parameter | Value | Species | Study Focus |

| Dosage | 10 mg/kg | Rat (Sprague Dawley) | Obesity, Dyslipidemia, Inflammation |

| Route of Administration | Intraperitoneal (i.p.) | Rat (Sprague Dawley) | Systemic effects |

| Frequency | Daily | Rat (Sprague Dawley) | Chronic effects |

| Duration | 14 days | Rat (Sprague Dawley) | Sub-chronic study |

Table 2: Oleoylethanolamide (OEA) Administration Parameters (for reference)

| Parameter | Value | Species | Route of Administration |

| Dosage Range | 1 - 20 mg/kg | Rat, Mouse | Intraperitoneal (i.p.), Oral (p.o.) |

| Commonly Used Dosage | 5 - 10 mg/kg | Rat, Mouse | Intraperitoneal (i.p.) |

Experimental Protocols

Preparation of this compound Solution for Intraperitoneal Injection

This protocol describes the preparation of a this compound solution suitable for intraperitoneal administration in rodents. Due to the lipophilic nature of this compound, a vehicle containing a surfactant is recommended to ensure proper dissolution and bioavailability.

Materials:

-

This compound powder

-

Sterile 0.9% saline solution

-

Ethanol (200 proof, absolute)

-

Tween 80 or Cremophor EL

-

Sterile glass vials

-

Sterile syringes and needles (25-27 gauge)

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

Procedure:

-

Vehicle Preparation:

-

Prepare a vehicle solution consisting of saline, ethanol, and Tween 80 (or Cremophor EL). A commonly used ratio is 8:1:1 (v/v/v) of saline:ethanol:Tween 80.

-

For example, to prepare 10 ml of vehicle, mix 8 ml of sterile saline, 1 ml of ethanol, and 1 ml of Tween 80.

-

Vortex the mixture thoroughly to ensure homogeneity.

-

-

This compound Solution Preparation (for a 10 mg/kg dose):

-

Calculate the required amount of this compound based on the desired concentration and the total volume of solution needed for the study cohort. For a target dose of 10 mg/kg and an injection volume of 5 ml/kg, the required concentration is 2 mg/ml.

-

Weigh the calculated amount of this compound powder accurately.

-

In a sterile glass vial, first, dissolve the this compound powder in the ethanol component of the vehicle.

-

Gradually add the saline and Tween 80 mixture while continuously vortexing to prevent precipitation.

-

If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Visually inspect the solution for any particulate matter. The final solution should be a clear, homogenous emulsion.

-

Prepare the solution fresh daily or store at 4°C for a short period, protecting it from light. Before each use, bring the solution to room temperature and vortex thoroughly.

-

In Vivo Administration Protocol

This protocol outlines the procedure for the daily intraperitoneal administration of this compound to rodents.

Animal Model:

-

Species: Sprague Dawley rats or C57BL/6 mice are commonly used models for metabolic studies.

-

Health Status: Animals should be healthy and free of any specific pathogens.

-

Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.

-

Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water, unless the experimental design requires a specific diet (e.g., high-fat diet).

Procedure:

-

Animal Handling and Restraint:

-

Handle the animals gently to minimize stress.

-

For intraperitoneal injections in rats, restrain the animal manually by holding it firmly by the scruff of the neck and supporting its lower body.

-

For mice, use a similar scruffing technique.

-

-

Injection Procedure:

-

Before injection, ensure the this compound solution is at room temperature and well-mixed.

-

Draw the calculated volume of the this compound solution into a sterile syringe fitted with a 25-27 gauge needle.

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

-

Insert the needle at a 15-20 degree angle.

-

Aspirate slightly to ensure the needle has not entered a blood vessel or internal organ.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the animal to its cage.

-

-

Dosing and Monitoring:

-

Administer the this compound or vehicle control at the same time each day to maintain consistent circadian rhythms.

-

Monitor the animals daily for any signs of distress, changes in behavior, food and water intake, and body weight.

-

Mandatory Visualizations

Signaling Pathway of this compound

This compound, like other N-acylethanolamines, is believed to exert its biological effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).

Caption: Proposed signaling pathway of this compound via PPAR-α activation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo rodent study investigating the effects of this compound.

Caption: General experimental workflow for in vivo this compound studies in rodents.

Linoleamide: A Versatile Tool for Probing Endoplasmic Reticulum Calcium Stores

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleamide, a primary fatty acid amide, has emerged as a valuable pharmacological tool for the investigation of intracellular calcium (Ca²⁺) homeostasis. Specifically, its well-characterized inhibitory action on the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps makes it an effective agent for studying the dynamics of endoplasmic reticulum (ER) Ca²⁺ stores. By blocking the reuptake of Ca²⁺ into the ER, this compound induces a controlled depletion of these stores, leading to a transient increase in cytosolic Ca²⁺ concentration. This controlled manipulation of ER Ca²⁺ levels allows researchers to dissect the intricate signaling pathways governed by this crucial second messenger, including the process of store-operated calcium entry (SOCE). These application notes provide a comprehensive guide for utilizing this compound in laboratory settings, complete with detailed protocols and data presentation.

Mechanism of Action

This compound exerts its effects primarily by inhibiting the activity of SERCA pumps, which are responsible for sequestering cytosolic Ca²⁺ into the ER lumen against a steep concentration gradient. This inhibition leads to a net efflux of Ca²⁺ from the ER into the cytosol, effectively increasing the intracellular Ca²⁺ concentration. The depletion of ER Ca²⁺ stores by this compound subsequently triggers the opening of store-operated Ca²⁺ channels in the plasma membrane, a process known as capacitative or store-operated calcium entry (SOCE), leading to a sustained influx of extracellular Ca²⁺.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's effects on SERCA activity and intracellular Ca²⁺ levels, providing a reference for experimental design.

Table 1: Inhibitory Potency of this compound on SERCA Isoforms [1][2]

| SERCA Isoform | IC₅₀ (µM) |

| rSERCA1a | 15-53 |

| hSERCA2b | 15-53 |

| hSERCA3a | 15-53 |

Table 2: Effective Concentrations of this compound for Inducing Changes in Intracellular Calcium

| Cell Type | Effective Concentration (µM) | Observed Effect | Reference |

| MDCK | 10 - 500 (EC₅₀ = 20) | Increase in cytosolic Ca²⁺ | [PubMed ID: 11348581] |

| COS-1 (overexpressing SERCA) | 15 - 53 | Inhibition of Ca²⁺-ATPase activity | [1] |

Signaling Pathway

The signaling cascade initiated by this compound's interaction with SERCA is a fundamental process in cellular calcium homeostasis. The following diagram illustrates this pathway.

Caption: this compound inhibits SERCA, leading to ER Ca²⁺ depletion, increased cytosolic Ca²⁺, and activation of SOCE.

Experimental Protocols

Herein, we provide detailed protocols for key experiments utilizing this compound to study ER calcium stores.

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

-

Vortex thoroughly until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity.

Protocol 2: Measurement of Cytosolic Ca²⁺ Changes using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in cytosolic Ca²⁺ concentration following this compound treatment.

Materials:

-

Cells of interest (e.g., MDCK, HeLa, or other suitable cell line)

-

Cell culture medium

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127 (optional, to aid dye loading)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

This compound stock solution

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging and culture them to the desired confluency (typically 70-90%).

-

Fura-2 AM Loading: a. Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM in HBSS. The addition of 0.02% Pluronic F-127 can aid in dye solubilization. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. d. After incubation, wash the cells twice with HBSS to remove extracellular dye. e. Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.

-

Calcium Imaging: a. Place the dish or plate on the fluorescence imaging system. b. Acquire baseline fluorescence readings by alternating excitation between 340 nm and 380 nm and measuring the emission at ~510 nm. c. Add the desired final concentration of this compound (e.g., 20 µM) to the cells. d. Immediately begin recording the fluorescence changes over time.

-

Data Analysis: a. Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point. b. The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.

Protocol 3: SERCA Activity Assay

This protocol describes a coupled enzyme assay to measure the ATPase activity of SERCA in the presence and absence of this compound.

Materials:

-

Microsomal preparations containing SERCA (e.g., from skeletal muscle or overexpressing cell lines)

-

Assay buffer (e.g., 50 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

This compound stock solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

-

Microsome Addition: Add the microsomal preparation containing SERCA to the reaction mixture.

-

Inhibitor Addition: For the experimental condition, add the desired concentration of this compound. For the control, add an equivalent volume of DMSO.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Monitor Absorbance: Immediately begin monitoring the decrease in NADH absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by SERCA.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time) for both the control and this compound-treated samples. The percentage of inhibition can be determined by comparing the two rates.

Protocol 4: Measurement of Store-Operated Calcium Entry (SOCE)

This protocol outlines how to use this compound to deplete ER stores and subsequently measure SOCE.

Materials:

-

Cells loaded with a calcium indicator (e.g., Fura-2 AM, as described in Protocol 2)

-

Ca²⁺-free HBSS (HBSS without added CaCl₂)

-

HBSS containing CaCl₂ (e.g., 2 mM)

-

This compound stock solution

-

Fluorescence imaging system

Procedure:

-

Baseline Measurement: Place the Fura-2 loaded cells in Ca²⁺-free HBSS and record a stable baseline fluorescence ratio.

-

Store Depletion: Add a concentration of this compound sufficient to inhibit SERCA (e.g., 50 µM) to the cells in the Ca²⁺-free HBSS. This will cause a transient increase in cytosolic Ca²⁺ due to leakage from the ER.

-

Monitor Store Depletion: Continue recording until the cytosolic Ca²⁺ level returns to or near the baseline, indicating that the ER stores are depleted.

-

Initiate SOCE: Reintroduce extracellular Ca²⁺ by replacing the Ca²⁺-free HBSS with HBSS containing CaCl₂.

-

Measure SOCE: Record the subsequent increase in the F340/F380 ratio, which represents the influx of Ca²⁺ through store-operated channels.

-

Data Analysis: Quantify the magnitude and rate of the Ca²⁺ increase upon re-addition of extracellular Ca²⁺ to assess the activity of SOCE.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for studying ER calcium dynamics with this compound and the logical relationship between SERCA inhibition and the downstream cellular events.

Caption: A typical experimental workflow for monitoring this compound-induced calcium changes.

Caption: Logical flow from this compound action to sustained calcium influx.

Conclusion

This compound is a potent and specific inhibitor of SERCA, making it an invaluable tool for researchers studying the role of ER calcium stores in cellular physiology and pathophysiology. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments to investigate a wide range of cellular processes that are regulated by ER calcium signaling. By carefully controlling experimental conditions and utilizing appropriate detection methods, researchers can leverage the properties of this compound to gain deeper insights into the complex world of intracellular calcium dynamics.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Linoleamide Degradation by Fatty Acid Amide Hydrolase (FAAH)

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the inhibition of Fatty Acid Amide Hydrolase (FAAH) to prevent the degradation of Linoleamide. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound degradation by FAAH?

A1: Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that catalyzes the breakdown of fatty acid amides, including this compound. The degradation occurs via a catalytic triad composed of Ser241, Ser217, and Lys142 residues within the enzyme's active site.[1] Ser241 acts as a nucleophile, attacking the carbonyl group of the amide bond in this compound. This leads to the formation of a covalent acyl-enzyme intermediate and the release of the amine portion of the substrate. Subsequently, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the fatty acid (linoleic acid) and regenerating the active enzyme.

Q2: My FAAH inhibitor shows lower potency than expected. What are the possible reasons?

A2: Several factors can contribute to lower than expected inhibitor potency:

-

Inhibitor Type: If you are using an irreversible or time-dependent inhibitor, a pre-incubation step with the enzyme prior to adding the substrate is often necessary to allow for the covalent modification of the active site. Without this, the inhibitor may appear less potent.

-

Enzyme Concentration: High concentrations of FAAH can lead to stoichiometric inhibition, where a significant fraction of the inhibitor is consumed by binding to the enzyme, reducing the effective free inhibitor concentration.

-

Substrate Concentration: For competitive inhibitors, a high concentration of the substrate (this compound or a fluorogenic analogue) can outcompete the inhibitor for binding to the active site, leading to an apparent decrease in potency.

-

Assay Buffer Conditions: pH, ionic strength, and the presence of detergents can all affect enzyme activity and inhibitor binding. Ensure your assay buffer is at the optimal pH for FAAH activity (typically pH 9.0).[2]

-

Inhibitor Stability: The inhibitor may be unstable under the assay conditions (e.g., hydrolysis, aggregation).

Q3: I am observing high background fluorescence in my fluorometric FAAH assay. How can I reduce it?

A3: High background fluorescence can be caused by several factors:

-

Autohydrolysis of the Substrate: Some fluorogenic substrates may hydrolyze spontaneously, especially at high pH or temperature. It is important to run a "no-enzyme" control to quantify this background signal.

-

Contaminating Enzymes: The enzyme preparation may contain other hydrolases that can act on the fluorogenic substrate. Including a specific FAAH inhibitor in a control well can help determine the level of non-specific substrate hydrolysis.[3]

-

Compound Interference: The test compounds themselves may be fluorescent at the excitation and emission wavelengths used in the assay. Always run a "compound only" control to check for intrinsic fluorescence.

-

Dirty Microplates: Ensure that the microplates are clean and free from fluorescent contaminants.

Q4: What is the difference between a reversible and an irreversible FAAH inhibitor?

A4: A reversible inhibitor binds to FAAH through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). The inhibitor can freely associate and dissociate from the enzyme. The inhibitory effect can be overcome by increasing the substrate concentration (for competitive inhibitors) or by dilution. An irreversible inhibitor , on the other hand, forms a stable, covalent bond with the enzyme, typically with a key residue in the active site like Ser241.[4] This permanently inactivates the enzyme molecule. The inhibition is time-dependent and cannot be reversed by dilution or by increasing the substrate concentration.

Troubleshooting Guides

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No or very low FAAH activity | Inactive enzyme | Ensure proper storage of the enzyme at -70°C or -80°C and avoid repeated freeze-thaw cycles.[3] Use a fresh aliquot of the enzyme. |

| Incorrect assay buffer pH | FAAH has an optimal pH of ~9.0.[2] Prepare fresh buffer and verify the pH. | |

| Substrate degradation | Protect the substrate from light and store it as recommended by the manufacturer. Prepare fresh substrate dilutions for each experiment. | |

| Incompatible plate reader settings | Verify that the excitation and emission wavelengths are correctly set for the fluorophore being used (e.g., AMC: Ex = 340-360 nm, Em = 450-465 nm).[5] | |

| High variability between replicate wells | Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents in each well. |

| Inconsistent incubation times | Use a multichannel pipette for adding reagents to minimize timing differences between wells. | |

| Edge effects on the microplate | Avoid using the outer wells of the plate, or ensure they are filled with buffer to maintain a humid environment. | |

| Assay signal is not linear over time | Substrate depletion | Use a lower enzyme concentration or a shorter incubation time to ensure the reaction rate remains linear. |

| Enzyme instability | The enzyme may be losing activity over the course of the assay. Shorten the incubation time or perform the assay at a lower temperature (if compatible with sufficient activity). | |

| Inhibitor IC50 value is not reproducible | Inaccurate inhibitor concentration | Verify the stock concentration of the inhibitor. Perform a fresh serial dilution for each experiment. |

| Time-dependent inhibition | For irreversible or slow-binding inhibitors, ensure a consistent pre-incubation time between the enzyme and inhibitor before adding the substrate. | |

| Non-specific binding | The inhibitor may be binding to the walls of the assay plate. Consider adding a small amount of a non-ionic detergent like Triton X-100 to the assay buffer.[2] |

Quantitative Data: FAAH Inhibitors

The following table summarizes the potency of various inhibitors against FAAH. Note that the substrate used for these determinations can influence the measured potency.

| Inhibitor | Type | Potency (IC50/Ki) | Target Species | Reference |

| URB597 | Irreversible (Carbamate) | IC50 = 4.6 nM | Human | [4] |

| PF-04457845 | Irreversible | IC50 = 7.2 nM | Human | |

| JNJ-1661010 | Not specified | IC50 = 33 nM | Human | [6] |

| JZL195 | Dual FAAH/MAGL Inhibitor | IC50 = 8 nM (for FAAH) | Not specified | |

| OL-135 | Reversible, Competitive | Ki = 4.7 nM | Not specified | [4] |

| LY-2183240 | Irreversible (Urea) | IC50 = 12 nM | Not specified | [4] |

| SSR411298 | Reversible | Not specified | Human | [6] |

| N-Benzyloleamide | Irreversible | Not specified | Not specified | [6] |

Experimental Protocols

Fluorometric Assay for FAAH Activity and Inhibition

This protocol is a general guideline for measuring FAAH activity using a fluorogenic substrate like arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

Materials:

-

FAAH enzyme preparation (e.g., recombinant human FAAH, tissue homogenate)

-

FAAH Assay Buffer (125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

-

Fluorogenic FAAH substrate (e.g., AAMCA) dissolved in DMSO

-

FAAH inhibitor of interest, dissolved in DMSO

-

A known FAAH inhibitor as a positive control (e.g., URB597)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare serial dilutions of the inhibitor in FAAH Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Prepare a working solution of the FAAH substrate in FAAH Assay Buffer.

-

Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

Add 50 µL of FAAH Assay Buffer to all wells.

-

Add 10 µL of the inhibitor dilutions to the respective wells. For control wells, add 10 µL of vehicle (assay buffer with the same percentage of DMSO).

-

Add 20 µL of the diluted FAAH enzyme solution to all wells except the "no-enzyme" control wells (add 20 µL of assay buffer instead).

-

Pre-incubation (for time-dependent inhibitors): Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. For reversible inhibitors, this step may be omitted.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the FAAH substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence kinetically for 15-30 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for AMC-based substrates.[5]

-

-

Data Analysis:

-

Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Subtract the rate of the "no-enzyme" control from all other rates to correct for background substrate hydrolysis.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

-

Diagrams

Caption: Catalytic cycle of this compound hydrolysis by FAAH.

Caption: Experimental workflow for a fluorometric FAAH inhibition assay.

Caption: Signaling consequences of FAAH inhibition.

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Technical Support Center: Interpreting Off-Target Effects of Linoleamide in Cell Culture

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the off-target effects of Linoleamide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound in cell culture?

A1: this compound, a fatty acid amide, can exhibit several off-target effects that may influence experimental outcomes. The primary documented off-target interactions include:

-